molecular formula C14H11N3O5 B11971231 N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide CAS No. 303084-13-1

N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11971231
CAS No.: 303084-13-1
M. Wt: 301.25 g/mol
InChI Key: OPFIQASDEDPYSP-OVCLIPMQSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the presence of the nitro and hydroxyl groups allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

303084-13-1

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O5/c18-12-6-3-10(13(19)7-12)8-15-16-14(20)9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+

InChI Key

OPFIQASDEDPYSP-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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